

# Performance Benchmark: CT1113 Versus Other USP25-Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ubiquitin-specific protease 25 (USP25) inhibitor, **CT1113**, against other known USP25 inhibitors, namely AZ1 and Vismodegib. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their drug development and biomedical research endeavors.

### Introduction to USP25 and its Inhibition

Ubiquitin-specific protease 25 (USP25) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. Dysregulation of USP25 has been implicated in several diseases, including cancer, making it an attractive therapeutic target. This guide focuses on the comparative performance of **CT1113**, a potent and selective dual inhibitor of USP25 and its close homolog USP28, against other inhibitors of USP25.

## **Quantitative Performance Comparison**

The following tables summarize the biochemical potency and cellular activity of **CT1113**, AZ1, and Vismodegib based on reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

Table 1: Biochemical Potency against USP25/USP28



| Inhibitor  | Target  | IC50                              | Assay                            |
|------------|---------|-----------------------------------|----------------------------------|
| CT1113     | USP25   | 26.1 nM                           | Not Specified[1]                 |
| USP28      | 3.9 nM  | Not Specified[1]                  |                                  |
| AZ1        | USP25   | 0.62 μΜ                           | Ub-RH110 Assay[2]                |
| USP28      | 0.7 μΜ  | Ub-RH110 Assay[2]                 |                                  |
| USP25      | 0.7 μΜ  | Not Specified[3][4][5] [6]        | _                                |
| USP28      | 0.6 μΜ  | Not Specified[3][5][6]            | _                                |
| Vismodegib | USP25   | 1.42 μΜ                           | Ub-AMC Hydrolysis<br>Assay[7][8] |
| USP28      | 4.41 μΜ | Ub-AMC Hydrolysis<br>Assay[9][10] |                                  |

Table 2: Cellular Activity

| Inhibitor                     | Cell Line                | Assay                              | EC50 / IC50          |
|-------------------------------|--------------------------|------------------------------------|----------------------|
| CT1113                        | HCT116 (Colon<br>Cancer) | Proliferation Assay                | 65 nM (EC50)[11]     |
| Ph+ALL cell lines             | Cell Viability Assay     | ~200 nM (IC50)[12]<br>[13]         |                      |
| SW1990 (Pancreatic<br>Cancer) | Not Specified            | Potent anti-tumor activity[11][14] |                      |
| A549 (Lung Cancer)            | Not Specified            | Potent anti-tumor activity[14]     |                      |
| AZ1                           | Colon Carcinoma<br>Cells | Cell Death Assay                   | 18 - 20 μM (EC50)[4] |

## **Signaling Pathways and Downstream Effects**







Inhibition of USP25 by **CT1113** and other inhibitors impacts several key signaling pathways implicated in cancer progression.

- c-Myc Regulation: USP28, a close homolog of USP25, is a known stabilizer of the
  oncoprotein c-Myc. Dual inhibitors like CT1113 and AZ1 lead to a reduction in c-Myc levels,
  thereby inhibiting cancer cell proliferation.[4][11]
- NOTCH1 Signaling: **CT1113** has been shown to destabilize NOTCH1, a critical driver in T-cell acute lymphoblastic leukemia (T-ALL), leading to the inhibition of T-ALL cell growth.[1]
- BCR-ABL Stability: In Philadelphia chromosome-positive acute lymphoblastic leukaemia (Ph+ALL), CT1113 reduces the protein levels of the fusion oncogene BCR-ABL1, a key driver of this malignancy.[13]

Below are diagrams illustrating a key signaling pathway involving USP25, a typical experimental workflow for assessing USP25 inhibition, and the logical flow of this comparison.





Click to download full resolution via product page

Caption: USP25 signaling pathway and point of inhibition.





Click to download full resolution via product page

Caption: Workflow for an in vitro deubiquitinase assay.





Click to download full resolution via product page

Caption: Logical structure for comparing USP25 inhibitors.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are outlined below.

# In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110)

This assay is used to determine the biochemical potency (IC50) of inhibitors against USP25.



 Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rh110), which is non-fluorescent. Upon cleavage by a DUB like USP25, the highly fluorescent Rhodamine 110 is released. The rate of this reaction is proportional to the enzyme's activity.

#### Materials:

- Recombinant human USP25 enzyme
- Ubiquitin-Rhodamine 110 substrate
- Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
- Test inhibitors (CT1113, AZ1, Vismodegib) dissolved in DMSO
- 384-well black assay plates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of the test inhibitors in assay buffer.
- Add a fixed concentration of recombinant USP25 to each well of the 384-well plate,
   followed by the addition of the diluted inhibitors.
- Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
- Initiate the enzymatic reaction by adding the Ub-Rh110 substrate to each well.
- Immediately measure the fluorescence intensity at regular intervals over a set period (e.g., 30-60 minutes) using a plate reader with excitation at ~485 nm and emission at ~535 nm.
   [15][16]
- Calculate the reaction rates from the linear phase of the fluorescence increase.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a doseresponse curve to determine the IC50 value.



## Cellular Proliferation/Viability Assay

This assay measures the effect of the inhibitors on the growth and viability of cancer cells.

- Principle: Assays like the MTS or MTT assay are colorimetric methods that determine the number of viable cells in a culture. The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is proportional to the number of living cells.
- Materials:
  - Cancer cell lines (e.g., HCT116, Ph+ALL cell lines)
  - Cell culture medium and supplements
  - Test inhibitors
  - MTS or MTT reagent
  - 96-well cell culture plates
  - Microplate reader
- Procedure:
  - Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of the test inhibitors and a vehicle control (DMSO).
  - Incubate the cells for a specified period (e.g., 72 hours).[13]
  - Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours.
  - Measure the absorbance at the appropriate wavelength using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle control.



 Plot the cell viability against the inhibitor concentrations and fit the data to a doseresponse curve to determine the EC50 or IC50 value.

### **Western Blotting for Downstream Target Analysis**

This technique is used to assess the levels of specific proteins in cells following inhibitor treatment.

- Principle: Western blotting allows for the detection and quantification of a specific protein from a complex mixture of proteins, such as a cell lysate.
- Materials:
  - Treated and untreated cell lysates
  - SDS-PAGE gels and running buffer
  - Transfer apparatus and membranes (PVDF or nitrocellulose)
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies specific for the target proteins (e.g., c-Myc, NOTCH1, GAPDH as a loading control)
  - HRP-conjugated secondary antibodies
  - Chemiluminescent substrate
  - Imaging system
- Procedure:
  - Lyse the cells treated with inhibitors and determine the protein concentration of the lysates.
  - Separate the proteins by size using SDS-PAGE.
  - Transfer the separated proteins from the gel to a membrane.



- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control.[17]

### **Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target within intact cells.

- Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's
  thermal stability. In CETSA, cells are heated to various temperatures, and the amount of
  soluble (non-denatured) target protein remaining is quantified. An increase in the melting
  temperature of the target protein in the presence of the inhibitor indicates target
  engagement.[18]
- Materials:
  - Intact cells
  - Test inhibitor
  - Heating block or PCR machine
  - Lysis buffer
  - Centrifuge
  - Western blotting or other protein detection reagents
- Procedure:
  - Treat cells with the test inhibitor or vehicle control.



- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
- Cool the samples and lyse the cells.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Analyze the amount of soluble target protein in the supernatant by Western blotting or another sensitive protein detection method.
- Plot the amount of soluble protein against the temperature to generate a melting curve. A
  shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms
  target engagement.[19][20][21][22]

#### Conclusion

Based on the available data, **CT1113** demonstrates significantly higher biochemical potency against USP25 compared to AZ1 and Vismodegib, with an IC50 in the low nanomolar range. This high potency translates to effective cellular activity, inhibiting the proliferation of various cancer cell lines at nanomolar concentrations. While all three inhibitors target the USP25/28 subfamily, the superior potency of **CT1113** suggests it may be a more effective tool for studying USP25/28 biology and a more promising candidate for further therapeutic development. The provided experimental protocols offer a foundation for researchers to independently verify these findings and further explore the therapeutic potential of USP25 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CT1113 | USP28 inhibitor | Probechem Biochemicals [probechem.com]
- 2. abmole.com [abmole.com]

#### Validation & Comparative





- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. amsbio.com [amsbio.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Assay Systems for Profiling Deubiquitinating Activity PMC [pmc.ncbi.nlm.nih.gov]
- 16. amsbio.com [amsbio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Performance Benchmark: CT1113 Versus Other USP25-Specific Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#benchmarking-ct1113-performance-against-usp25-specific-inhibitors]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com